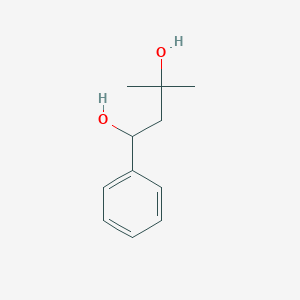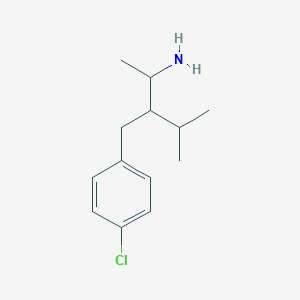
3-Methyl-1-phenylbutane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-phenylbutane-1,3-diol is an organic compound belonging to the class of alcohols It features a phenyl group attached to a butane backbone with two hydroxyl groups at the first and third positions, and a methyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-phenylbutane-1,3-diol typically involves the reaction of 3-phenylbutane-1,3-diol with methylating agents under controlled conditions. One common method includes the use of methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) to introduce the methyl group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving catalysts and specific temperature and pressure settings.
化学反応の分析
Types of Reactions: 3-Methyl-1-phenylbutane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in the presence of pyridine.
Major Products Formed:
Oxidation: Formation of 3-methyl-1-phenylbutan-1-one.
Reduction: Formation of 3-methyl-1-phenylbutane.
Substitution: Formation of 3-methyl-1-phenylbutyl chloride.
科学的研究の応用
3-Methyl-1-phenylbutane-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-Methyl-1-phenylbutane-1,3-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The phenyl group can participate in π-π interactions, further affecting molecular pathways.
類似化合物との比較
- 1-Phenylbutane-1,3-diol
- 3-Methyl-1-phenylpropan-1,3-diol
- 3-Methyl-1-phenylpentane-1,3-diol
Uniqueness: 3-Methyl-1-phenylbutane-1,3-diol is unique due to the presence of both a phenyl group and a methyl group on the butane backbone, which imparts distinct chemical and physical properties compared to its analogs. This structural uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
104174-42-7 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC名 |
3-methyl-1-phenylbutane-1,3-diol |
InChI |
InChI=1S/C11H16O2/c1-11(2,13)8-10(12)9-6-4-3-5-7-9/h3-7,10,12-13H,8H2,1-2H3 |
InChIキー |
IZZXPXZRVVXKFU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC(C1=CC=CC=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,3-dibromo-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B13885356.png)

![N'-[(4-tert-butylphenyl)methyl]propanimidamide](/img/structure/B13885364.png)
![4,6-dihydro-1H-dithiino[4,5-c]pyrrole](/img/structure/B13885366.png)

![[1-(3,4-Dichlorophenyl)sulfonylpyrrolidin-2-yl]methanamine](/img/structure/B13885376.png)

![phenyl N-[4-(3-methoxyphenyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B13885387.png)



